Trisundecyl phosphite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trisundecyl phosphite is a trialkyl phosphite compound, characterized by its clear liquid form. It is widely used as a heat and color stabilizer in various polymers such as acrylonitrile butadiene styrene, polyethylene terephthalate, polyvinyl chloride, polycarbonate, and polyurethanes . The compound is known for its effectiveness in enhancing the stability and longevity of these materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisundecyl phosphite typically involves the reaction of phosphorus trichloride with undecanol under controlled conditions. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the process. Common bases used include sodium hydroxide or triethylamine. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for efficient and economical production, with the ability to control reaction parameters precisely. The use of microreactors in continuous flow systems has been shown to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Trisundecyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to trisundecyl phosphate using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions with halides or other electrophiles, forming new phosphite derivatives.

Major Products: The major products formed from these reactions include trisundecyl phosphate, trisundecyl phosphine oxide, and various substituted phosphites .

Scientific Research Applications

Trisundecyl phosphite has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation during processing and long-term use.

Biology: The compound is utilized in the synthesis of biologically active phosphorous-containing compounds.

Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as antioxidants in pharmaceutical formulations.

Industry: It is employed as an additive in lubricants and as a stabilizer in various industrial processes

Mechanism of Action

The primary mechanism of action of trisundecyl phosphite involves its antioxidant properties. It functions by decomposing hydroperoxides, thereby preventing the oxidative degradation of polymers. The compound’s effectiveness as an antioxidant is influenced by its structure and the nature of the substrate it stabilizes. This compound can also act as a chain-breaking antioxidant by reducing peroxyl radicals to alkoxyl radicals, which further react with the phosphite to terminate the radical chain oxidation .

Comparison with Similar Compounds

- Triisodecyl phosphite

- Triphenyl phosphite

- Trioctyl phosphite

Comparison: Trisundecyl phosphite is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. Compared to triisodecyl phosphite, this compound offers better stability and compatibility with a wider range of polymers. Triphenyl phosphite, on the other hand, is more commonly used in applications requiring higher thermal stability but lacks the same level of compatibility with certain polymers. Trioctyl phosphite is similar in function but has different solubility and reactivity profiles due to its shorter alkyl chains .

Properties

CAS No. |

94133-78-5 |

|---|---|

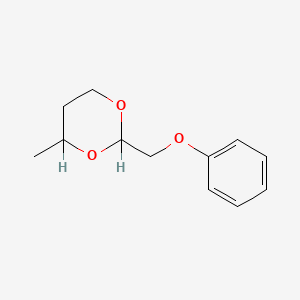

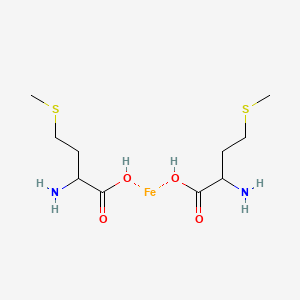

Molecular Formula |

C33H69O3P |

Molecular Weight |

544.9 g/mol |

IUPAC Name |

triundecyl phosphite |

InChI |

InChI=1S/C33H69O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3 |

InChI Key |

UKPASDNOVTUNJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOP(OCCCCCCCCCCC)OCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)